molecular formula C20H24N2O4S B2855927 4-ethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide CAS No. 923245-30-1

4-ethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide

Cat. No.: B2855927
CAS No.: 923245-30-1
M. Wt: 388.48
InChI Key: SERQBFGVNLMGLB-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a dihydroisoquinoline moiety, a sulfonyl group, and an ethoxybenzamide group

Mechanism of Action

Target of Action

The primary target of the compound “4-ethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide” is currently unknown. The compound contains a 1,2,3,4-tetrahydroisoquinoline moiety , which is a structural motif found in various natural products and therapeutic lead compounds . .

Mode of Action

Compounds containing a 1,2,3,4-tetrahydroisoquinoline moiety are known to interact with their targets through various mechanisms . For instance, some compounds with this moiety are known to function as inhibitors of certain enzymes . The exact interaction of this compound with its targets and the resulting changes would depend on the specific target and the overall structure of the compound.

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Compounds containing a 1,2,3,4-tetrahydroisoquinoline moiety are involved in a wide range of biological activities , suggesting that they may affect multiple biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the dihydroisoquinoline core. One common method involves the reduction of isoquinoline derivatives using hydrogenation or other reducing agents. The sulfonyl group is then introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. The final step involves the coupling of the sulfonylated dihydroisoquinoline with 4-ethoxybenzoyl chloride under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.

    Reduction: The compound can be reduced to modify the sulfonyl group or the benzamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while reduction can produce modified sulfonyl or benzamide compounds.

Scientific Research Applications

4-ethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is unique due to its combination of a dihydroisoquinoline moiety, a sulfonyl group, and an ethoxybenzamide group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-2-26-19-9-7-17(8-10-19)20(23)21-12-14-27(24,25)22-13-11-16-5-3-4-6-18(16)15-22/h3-10H,2,11-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERQBFGVNLMGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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